molecular formula C8H17N3O B12322909 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

Cat. No.: B12322909
M. Wt: 171.24 g/mol
InChI Key: YGDUPEFNZMZTTH-SSDOTTSWSA-N
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Description

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- is a chemical compound with the molecular formula C8H17N3O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer

Preparation Methods

The synthesis of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1-propanone with 2-amino-1-(4-methyl-1-piperazinyl) in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- can be compared with other similar compounds, such as its enantiomer (2S)-2-amino-1-(4-methyl-1-piperazinyl)-1-propanone. The (2R)-enantiomer may exhibit different chemical and biological properties compared to the (2S)-enantiomer due to its specific three-dimensional arrangement. Other similar compounds include derivatives with different substituents on the piperazine ring or variations in the carbon chain length.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1

InChI Key

YGDUPEFNZMZTTH-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCN(CC1)C)N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N

Origin of Product

United States

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